

Spectroscopic Profile of 5-Hydroxypyrimidin-4(3H)-one: A Technical Guide

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Compound of Interest

Compound Name: 5-Hydroxypyrimidin-4(3H)-one

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This technical guide provides an in-depth overview of the spectroscopic characteristics of **5-Hydroxypyrimidin-4(3H)-one**. Due to the limited availability of a complete, published dataset for the unsubstituted parent compound, this document presents a combination of data from closely related analogs and predicted values based on established principles of spectroscopic analysis. This approach offers a robust framework for the identification and characterization of this and similar pyrimidine derivatives.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for **5-Hydroxypyrimidin-4(3H)-one** and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm
5-Hydroxypyrimidin-4(3H)-one (Predicted)	DMSO-d6	~11-12 (br s, 1H, N-H), ~9-10 (br s, 1H, O-H), ~7.5-8.0 (s, 1H, C2-H), ~7.0-7.5 (s, 1H, C6-H)
2-(4-Fluorophenyl)-5-hydroxypyrimidin-4(3H)-one	-	23 mg, 42%); mp 252–254 °C. [1]
6-(4-Fluorophenyl)-5-hydroxypyrimidin-4(3H)-one	-	Data not explicitly provided in the available resources.[1]

Table 2: ^{13}C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm
5-Hydroxypyrimidin-4(3H)-one (Predicted)	DMSO-d6	~160-170 (C=O), ~140-150 (C-OH), ~135-145 (C2), ~115-125 (C6)
5-Hydroxypyrimidine (Related Compound)	H ₂ O	Data available in the Human Metabolome Database (HMDB0000883), though specific shifts are not detailed in snippets.[2]

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

Compound	Sample Phase	Characteristic Absorption Bands (cm ⁻¹)
5-Hydroxypyrimidin-4(3H)-one (Predicted)	KBr Pellet	~3200-3400 (O-H stretch, N-H stretch), ~3000-3100 (C-H stretch, aromatic), ~1650-1700 (C=O stretch, amide), ~1550-1650 (C=C stretch, C=N stretch), ~1200-1300 (C-O stretch)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Compound	Ionization Method	Key m/z Peaks
5-Hydroxypyrimidin-4(3H)-one (Predicted)	ESI	[M+H] ⁺ = 113.03, [M-H] ⁻ = 111.02
5-Hydroxypyrimidine (Related Compound)	GC-MS	Molecular Weight: 96.09 g/mol. A mass spectrum is available on SpectraBase, though specific fragmentation patterns are not detailed in the provided snippets.[3]

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are crucial for reproducibility. While specific protocols for the unsubstituted **5-Hydroxypyrimidin-4(3H)-one** are not available, the following are generalized methods based on standard laboratory practices.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O).

- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Use the residual solvent peak as an internal reference.
- ^{13}C NMR Acquisition: Acquire proton-decoupled ^{13}C NMR spectra. A larger number of scans is typically required compared to ^1H NMR.

IR Spectroscopy

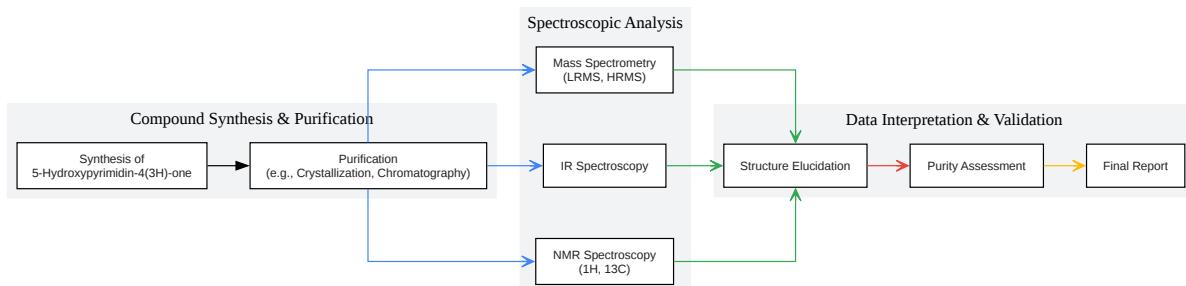
- Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, for soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} .

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).^[4]
- Data Acquisition: Acquire mass spectra in both positive and negative ion modes to observe the protonated ($[\text{M}+\text{H}]^+$) and deprotonated ($[\text{M}-\text{H}]^-$) molecular ions, respectively. For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer can be used to determine the exact mass and elemental composition.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound like **5-Hydroxypyrimidin-4(3H)-one**.

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